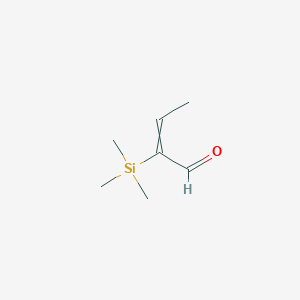
2-(Trimethylsilyl)but-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)but-2-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a but-2-enal structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-(Trimethylsilyl)but-2-enal typically involves the use of trimethylsilyl chloride and other reagents. One common method starts with 2-butyn-1-ol, which undergoes sequential O- and C-deprotonation followed by double silylation and chemoselective hydrolysis . The reaction conditions often require anhydrous solvents, low temperatures, and careful handling of reactive intermediates.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of specialized equipment to handle air-sensitive reagents and maintain the required reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trimethylsilyl)but-2-enal undergoes various chemical reactions, including oxidation, reduction, and substitution. The trimethylsilyl group can be used as a temporary protecting group during these reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include trimethylsilyl chloride, n-butyllithium, and tert-butyllithium . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-(Trimethylsilyl)but-2-enal has a wide range of scientific research applications. In chemistry, it is used as a reagent for the formation of trimethylsilylethyl esters, which are valuable intermediates in organic synthesis . In biology and medicine, it can be used to protect sensitive functional groups during the synthesis of complex molecules . In industry, it is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)but-2-enal involves the formation of a trimethylsilyl ether through an S_N2-like mechanism . The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(Trimethylsilyl)but-2-enal include other trimethylsilyl derivatives such as 2-(Trimethylsilyl)ethanol and 2-(Trimethylsilyl)ethanethiol . These compounds also feature the trimethylsilyl group and share similar chemical properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific structure, which combines the trimethylsilyl group with a but-2-enal backbone. This unique combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in organic synthesis.
Propriétés
Numéro CAS |
114963-65-4 |
|---|---|
Formule moléculaire |
C7H14OSi |
Poids moléculaire |
142.27 g/mol |
Nom IUPAC |
2-trimethylsilylbut-2-enal |
InChI |
InChI=1S/C7H14OSi/c1-5-7(6-8)9(2,3)4/h5-6H,1-4H3 |
Clé InChI |
YDJBTOJVCWUHFN-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


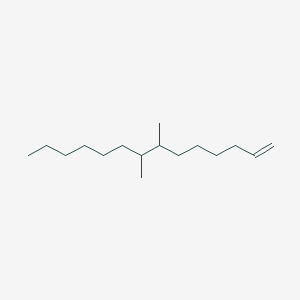
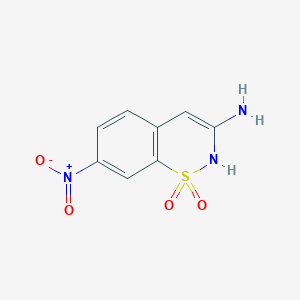
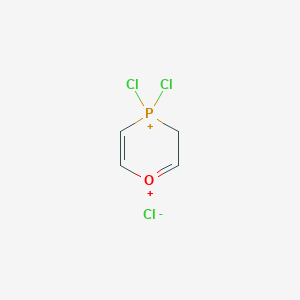
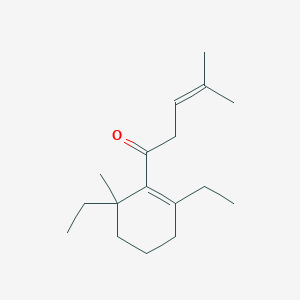
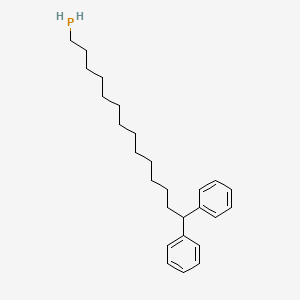

![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)

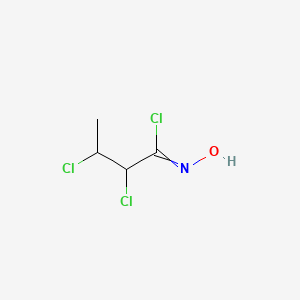

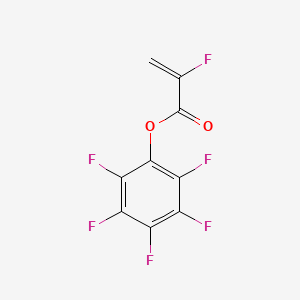
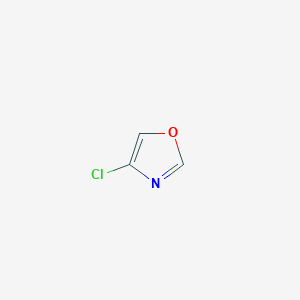
![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
